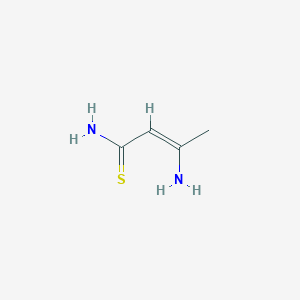
3-Chloro-6-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-6-(trifluoromethyl)isoquinoline is a research chemical . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Fluorinated isoquinolines, such as this compound, have been synthesized using modern synthetic methodologies . These approaches include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of this compound is C10H5ClF3N . The molecular weight is 231.60 . The InChI code is 1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H .Physical And Chemical Properties Analysis
This compound has a LogP value of 3.90700 . This value indicates its lipophilicity, which can influence its behavior in biological systems. The compound also has a topological polar surface area of 12.9 , which can affect its ability to cross cell membranes.科学研究应用
3-Chloro-6-(trifluoromethyl)isoquinoline has been used in a variety of scientific research applications. For example, it has been used as a building block for the synthesis of other organic compounds. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, it has been used as a reagent in the synthesis of a variety of pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-6-(trifluoromethyl)isoquinoline is not well understood. However, it is believed that the compound acts as a potent inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, this compound may enhance the activity of acetylcholine, leading to increased nerve transmission.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects, as well as anti-cancer effects.
实验室实验的优点和局限性
3-Chloro-6-(trifluoromethyl)isoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, it is important to note that this compound is a potent inhibitor of the enzyme acetylcholinesterase, and thus care should be taken when using the compound in laboratory experiments.
未来方向
The potential applications of 3-Chloro-6-(trifluoromethyl)isoquinoline are numerous and varied. Further research is needed to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory, anti-cancer, or neuroprotective agent. Finally, further research is needed to explore the potential industrial applications of the compound, such as its potential use as a building block for the synthesis of other organic compounds.
合成方法
3-Chloro-6-(trifluoromethyl)isoquinoline can be synthesized via a direct reaction of 1-chloro-2,3,4,5-tetrafluorobenzene and aniline in a solvent such as acetonitrile. This reaction produces the desired compound in a high yield. The reaction is carried out at a temperature of 80-90°C for approximately 3 hours. The reaction is also effective when carried out in the presence of a catalyst, such as palladium or copper.
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(trifluoromethyl)isoquinoline involves the introduction of a chloro group and a trifluoromethyl group onto an isoquinoline ring.", "Starting Materials": [ "2-chloroisoquinoline", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile" ], "Reaction": [ "Step 1: 2-chloroisoquinoline is reacted with potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 3-chloroisoquinoline.", "Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-chloro-6-(trifluoromethyl)isoquinoline.", "Step 3: The product is isolated by filtration and washed with acetonitrile." ] } | |
CAS 编号 |
1357945-78-8 |
分子式 |
C10H5ClF3N |
分子量 |
231.60 g/mol |
IUPAC 名称 |
3-chloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H |
InChI 键 |
QIWGNTCRYGZUPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



